(R)-3-(5-Methyl-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13536826
Molecular Formula: C15H22N2O2S
Molecular Weight: 294.4 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C15H22N2O2S |
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Molecular Weight | 294.4 g/mol |
IUPAC Name | tert-butyl (3R)-3-(5-methylpyridin-2-yl)sulfanylpyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C15H22N2O2S/c1-11-5-6-13(16-9-11)20-12-7-8-17(10-12)14(18)19-15(2,3)4/h5-6,9,12H,7-8,10H2,1-4H3/t12-/m1/s1 |
Standard InChI Key | NWAFIQVQBXFMPI-GFCCVEGCSA-N |
Isomeric SMILES | CC1=CN=C(C=C1)S[C@@H]2CCN(C2)C(=O)OC(C)(C)C |
SMILES | CC1=CN=C(C=C1)SC2CCN(C2)C(=O)OC(C)(C)C |
Canonical SMILES | CC1=CN=C(C=C1)SC2CCN(C2)C(=O)OC(C)(C)C |
(R)-3-(5-Methyl-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with the molecular formula and a molecular weight of 294.4 g/mol . This compound, identified by PubChem CID 66570316, has applications in medicinal chemistry, particularly in the design of bioactive molecules. It features a pyrrolidine backbone functionalized with a tert-butyl ester group and a 5-methyl-pyridin-2-ylsulfanyl substituent, making it a versatile intermediate for pharmaceutical synthesis.
Structural Features
The structural characteristics of this compound are critical to its reactivity and potential biological activity:
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Core Structure: A pyrrolidine ring serves as the central scaffold.
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Substituents:
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A 5-methyl-pyridin-2-ylsulfanyl group attached at the third position.
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A tert-butyl ester group linked to the nitrogen atom of the pyrrolidine ring.
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Chirality: The compound exists as an enantiomer with the (R)-configuration, which may influence its interaction with biological targets.
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 294.4 g/mol |
PubChem CID | 66570316 |
Synonyms | (R)-tert-Butyl 3-((5-methylpyridin-2-yl)thio)pyrrolidine-1-carboxylate |
Synthesis
The synthesis of (R)-3-(5-Methyl-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves:
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Formation of the Pyrrolidine Core: Starting from a chiral precursor or via asymmetric synthesis methods.
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Introduction of the Sulfanyl Group: Achieved through nucleophilic substitution reactions involving thiol derivatives and pyridine-based electrophiles.
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Esterification: The tert-butyl ester is introduced using reagents like tert-butanol and acid catalysts.
This stepwise approach ensures high stereochemical purity and yield.
Applications
The compound's structural features make it a candidate for various applications:
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Pharmaceutical Development: As an intermediate in synthesizing drugs targeting neurological or inflammatory pathways.
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Ligand Design: Its pyrrolidine scaffold can be exploited in designing ligands for receptors or enzymes.
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Biological Probing: The sulfur-containing pyridine moiety is often used to study sulfur-mediated interactions in biological systems.
Analytical Characterization
To confirm its identity and purity, the compound is analyzed using:
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NMR Spectroscopy:
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NMR and NMR for structural elucidation.
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Chemical shifts corresponding to the pyrrolidine, pyridine, and tert-butyl groups are key indicators.
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Mass Spectrometry (MS):
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Provides molecular ion peaks consistent with its molecular weight (294.4 g/mol).
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Infrared Spectroscopy (IR):
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Detects characteristic functional groups such as C=O (ester) and C-S (thioether).
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